molecular formula C10H11IO3 B14739278 Methyl 5-Iodo-2-methoxy-3-methylbenzoate CAS No. 6082-99-1

Methyl 5-Iodo-2-methoxy-3-methylbenzoate

Cat. No.: B14739278
CAS No.: 6082-99-1
M. Wt: 306.10 g/mol
InChI Key: WDJMTFJSUYVZOP-UHFFFAOYSA-N
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Description

Methyl 5-Iodo-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-Iodo-2-methoxy-3-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2-methoxy-3-methylbenzoate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Iodo-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-Iodo-2-methoxy-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-Iodo-2-methoxy-3-methylbenzoate exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-Iodo-2-methoxybenzoate
  • Methyl 2-Bromo-5-methoxybenzoate
  • Methyl 4-Bromo-2-methoxybenzoate

Uniqueness

Methyl 5-Iodo-2-methoxy-3-methylbenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

6082-99-1

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 5-iodo-2-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H11IO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3

InChI Key

WDJMTFJSUYVZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)OC)I

Origin of Product

United States

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